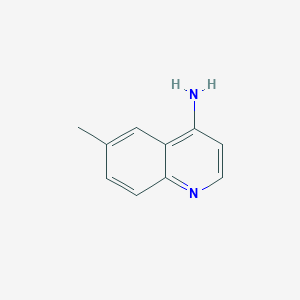

4-Amino-6-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

6-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZFMMDHZCOFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589044 | |

| Record name | 6-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874589-77-2 | |

| Record name | 6-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Amino 6 Methylquinoline Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and understanding the molecular structure of quinoline (B57606) derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule based on their characteristic absorption of infrared radiation. In the study of 4-amino-6-methylquinoline and its analogues like 4-amino-2-methylquinoline (4-aminoquinaldine), FT-IR spectra reveal key vibrational frequencies that confirm their structure. nih.govresearchgate.net The analysis of these spectra is often supported by computational methods to assign the observed bands to specific molecular vibrations. nih.gov

The presence of the amino (-NH₂) group gives rise to distinct bands. Typically, asymmetric and symmetric N-H stretching vibrations are observed in the 3400-3200 cm⁻¹ region. For 4-aminoquinaldine, these have been identified at 3421 cm⁻¹ and 3319 cm⁻¹, respectively. psu.edutubitak.gov.trtubitak.gov.tr The N-H bending (scissoring) vibration is also a key marker, often appearing around 1626 cm⁻¹. psu.edutubitak.gov.trtubitak.gov.tr

The methyl (-CH₃) group also presents characteristic vibrations. Asymmetric and symmetric C-H stretching modes are found near 2965 cm⁻¹ and 2870 cm⁻¹, respectively. psu.edutubitak.gov.tr Aromatic C-H stretching vibrations from the quinoline ring system are typically observed just above 3000 cm⁻¹. tandfonline.com

The quinoline core itself is characterized by C=C and C=N stretching vibrations within the aromatic rings, which appear in the 1600-1400 cm⁻¹ region. psu.edutubitak.gov.tr For instance, in a polymer derived from 4-amino-2-methylquinoline, a characteristic C=N aromatic ring vibration was noted at 1649 cm⁻¹. tandfonline.com In studies of related quinoline derivatives, such as those with a 5,8-quinolinedione (B78156) moiety, carbonyl (C=O) vibrations are the most significant, appearing in the 1700–1650 cm⁻¹ range and can help identify substituent positions. mdpi.com

Table 1: Selected FT-IR Vibrational Frequencies for 4-Aminoquinaldine An analogue of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3421 | Asymmetric N-H Stretch | psu.edu, tubitak.gov.tr, tubitak.gov.tr |

| 3319 | Symmetric N-H Stretch | psu.edu, tubitak.gov.tr, tubitak.gov.tr |

| 3060 | Aromatic C-H Stretch | psu.edu, tubitak.gov.tr |

| 2965 | Asymmetric C-H Stretch (Methyl) | psu.edu, tubitak.gov.tr |

| 1626 | N-H Bending | psu.edu, tubitak.gov.tr, tubitak.gov.tr |

| 1572 | C=C Ring Stretch | psu.edu, tubitak.gov.tr |

| 1509 | C=C Ring Stretch | psu.edu, tubitak.gov.tr |

| 1435 | Asymmetric C-H Bending (Methyl) | psu.edu, tubitak.gov.tr |

Raman Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the polarizability of molecular bonds. It is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. For 4-aminoquinaldine, the FT-Raman spectrum has been recorded and analyzed in conjunction with FT-IR data. psu.edutubitak.gov.trtubitak.gov.tr

Table 2: Selected FT-Raman Vibrational Frequencies for 4-Aminoquinaldine An analogue of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3319 | Symmetric N-H Stretch | psu.edu, tubitak.gov.tr |

| 3060 | Aromatic C-H Stretch | psu.edu, tubitak.gov.tr |

| 1626 | N-H Bending | psu.edu, tubitak.gov.tr |

| 1572 | C=C Ring Stretch | psu.edu, tubitak.gov.tr |

| 1378 | Symmetric C-H Bending (Methyl) | psu.edu, tubitak.gov.tr |

| 1260 | C-CH₃ Stretch | psu.edu, tubitak.gov.tr |

| 840 | Ring Breathing Mode | psu.edu, tubitak.gov.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the complete structure of this compound and its analogues can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For quinoline derivatives, the chemical shifts of the aromatic protons are particularly informative. In the case of the parent 6-methylquinoline (B44275), the protons of the quinoline ring appear in a range from approximately 7.3 ppm to 8.9 ppm, with the methyl group protons appearing as a sharp singlet around 2.5 ppm. chemicalbook.com

For the analogue 4-amino-2-methylquinoline, the introduction of the amino group at the C4 position significantly influences the electronic environment. The amino group protons (-NH₂) typically appear as a broad singlet; in one study, this was observed at 4.74 ppm. rsc.org The methyl group protons at C2 appear as a singlet at 2.58 ppm. rsc.org The aromatic protons are observed in the range of 6.49 ppm to 7.93 ppm, with their specific shifts and coupling patterns allowing for the assignment of each proton on the quinoline skeleton. rsc.org

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for 4-Amino-2-methylquinoline An analogue of this compound, in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| -NH₂ | 4.74 | s (br) | rsc.org |

| H-3 | 6.49 | s | rsc.org |

| H-5 | 7.93 | d | rsc.org |

| H-7 | 7.38 | m | rsc.org |

| H-8 | 7.71 | d | rsc.org |

| H-6 | 7.60 | m | rsc.org |

| -CH₃ | 2.58 | s | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom, making it an excellent tool for structural elucidation of substituted quinolines. publish.csiro.auresearchgate.net

In a study of methylquinolines, the ¹³C chemical shifts for 6-methylquinoline were reported, providing a baseline for understanding the effect of the methyl substituent. publish.csiro.auresearchgate.net The methyl carbon itself appears at approximately 21.4 ppm. rsc.org The carbon atoms of the quinoline ring resonate between ~119 ppm and ~148 ppm. The substituent effect of the methyl group is similar to that in other aromatic systems, causing shifts in the ortho, meta, and para positions. publish.csiro.auresearchgate.net For 6-methylquinoline, the C6 carbon is observed around 136 ppm, while the ortho-carbon C7 experiences an upfield shift. publish.csiro.au

For the analogue 4-amino-2-methylquinoline, the carbon signals are further influenced by the amino and methyl groups. The methyl carbon (-CH₃) resonates at 25.2 ppm. rsc.org The carbon atoms of the quinoline ring appear over a wide range, with C4, being directly attached to the amino group, showing a significant shift. The observed chemical shifts for 4-amino-2-methylquinoline provide a complete picture of its carbon skeleton. rsc.org

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for 4-Amino-2-methylquinoline An analogue of this compound, in CDCl₃

| Carbon Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| C2 | 159.3 | rsc.org |

| C3 | 103.9 | rsc.org |

| C4 | 149.6 | rsc.org |

| C4a | 148.6 | rsc.org |

| C5 | 129.4 | rsc.org |

| C6 | 124.1 | rsc.org |

| C7 | 129.0 | rsc.org |

| C8 | 120.0 | rsc.org |

| C8a | 117.4 | rsc.org |

| -CH₃ | 25.2 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ubbcluj.ro For aromatic systems like quinoline, these transitions are primarily π→π* and n→π*. researchgate.netresearchgate.net The position and intensity of absorption bands are sensitive to substituents on the quinoline ring.

The UV-Vis absorption spectrum of 6-aminoquinoline (B144246), an isomer of the title compound's core, shows distinct absorption bands. researchgate.netnist.gov The insertion of an amino group, a strong auxochrome, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, indicating a smaller HOMO-LUMO energy gap. researchgate.net Theoretical studies on 6-aminoquinoline show absorption maxima between 327 nm and 340 nm, attributed to π→π* transitions, which correlate well with experimental data. researchgate.net

Similarly, studies on 8-aminoquinoline (B160924) demonstrate that its UV-Vis spectrum is sensitive to the surrounding chemical environment, such as pH. charge-transfer.pl The interaction of aminoquinolines with other species, like ferriprotoporphyrin IX or metal ions, leads to changes in the UV-Vis spectrum, such as the quenching of the Soret band, which is indicative of complex formation. asm.orgresearchgate.net These findings highlight how UV-Vis spectroscopy can be used to study the electronic properties and interactions of this compound and its analogues.

Other Spectroscopic and Analytical Techniques

Beyond the foundational spectroscopic methods of NMR and IR, a suite of other analytical techniques provides deeper insights into the electronic properties, molecular mass, and elemental composition of this compound and its analogues. These methods, including Electron Spin Resonance (ESR) spectroscopy, mass spectrometry, and elemental analysis, are crucial for a comprehensive structural characterization.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. jstr.org.in While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and thus ESR-silent, the technique becomes highly relevant when studying its radical ions or its interactions in environments where paramagnetic species are generated.

ESR spectroscopy could be employed to investigate the electronic structure of the radical cation or anion of this compound, which could be generated electrochemically or through chemical redox reactions. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density across the quinoline ring system. This can reveal insights into the reactivity and electronic properties of the molecule in redox processes.

Furthermore, spin labeling is a technique where a stable nitroxide radical is chemically attached to the molecule of interest. icmab.es By introducing a spin label onto an analogue of this compound, ESR spectroscopy can be used to study the local environment and dynamics of the molecule. news-medical.net The spectral line shape of the ESR signal is sensitive to the rotational motion of the spin label, which in turn is influenced by the dynamics of the larger molecule to which it is attached. news-medical.net This approach could be valuable for probing the interactions of this compound analogues with biological macromolecules or their incorporation into material matrices. icmab.es

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound and its analogues, mass spectrometry confirms the molecular formula and provides clues about the connectivity of atoms within the molecule. The molecular formula for this compound is C₁₀H₁₀N₂ with a molecular weight of 158.20 g/mol . synquestlabs.com

Upon electron impact ionization (EI), the this compound molecule is expected to form a stable molecular ion peak due to the aromatic nature of the quinoline ring. libretexts.org The fragmentation of this molecular ion would likely proceed through characteristic pathways for aromatic amines and quinoline derivatives.

Key expected fragmentation patterns include:

Loss of a hydrogen atom: From the amino group or the methyl group.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds. mcmaster.ca

Cleavage of the amino group: Resulting in fragments corresponding to the quinoline ring system.

Rearrangements: The McLafferty rearrangement may be observed in derivatives with appropriate side chains. libretexts.org

The high-resolution mass spectrometry (HRMS) data would provide exact mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments.

Table 1: Molecular Weight of this compound and Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₁₀H₁₀N₂ | 158.20 |

| 4-Amino-6-methoxy-2-methylquinoline | C₁₁H₁₂N₂O | 188.23 sigmaaldrich.com |

| 4-Amino-7-bromo-6-methylquinoline | C₁₀H₉BrN₂ | 237.10 sigmaaldrich.com |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of a newly synthesized compound and to assess its purity. For this compound (C₁₀H₁₀N₂), the theoretical elemental composition can be calculated from its molecular formula.

The experimental values obtained from CHN analysis of a pure sample of this compound are expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities or that the incorrect compound has been synthesized. This technique is routinely used as a final verification of the product in a synthetic sequence. clockss.org

Table 2: Theoretical Elemental Composition of this compound Analogues

| Compound Name | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

|---|---|---|---|---|

| This compound | C₁₀H₁₀N₂ | 75.92 | 6.37 | 17.71 |

| 4-Amino-6-methoxy-2-methylquinoline | C₁₁H₁₂N₂O | 70.19 | 6.43 | 14.88 |

Computational and Theoretical Investigations of 4 Amino 6 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 4-Amino-6-methylquinoline, these calculations have been employed to determine its optimized geometry, electronic structure, and excitation properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, is commonly used in conjunction with various basis sets to optimize the geometry of molecules.

For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level, are utilized to determine optimized geometrical configurations. researchgate.netrsc.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The optimized geometry corresponds to the lowest energy conformation of the molecule and is essential for further computational analysis, including the study of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and global reactivity descriptors. researchgate.netrsc.org

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While DFT methods have become more popular due to their better inclusion of electron correlation for a similar computational cost, HF calculations are still valuable for providing a baseline understanding of a molecule's electronic structure.

In the study of quinoline derivatives, HF calculations have been employed alongside DFT methods to compare and validate theoretical results. nih.gov For instance, in the analysis of 4-amino-2-methylquinoline, both HF and DFT-B3LYP gradient calculations with standard and high-level basis sets were used to obtain optimized geometries and theoretical vibrational frequencies. nih.gov The results from both methods were found to be in good agreement with experimental data, providing a comprehensive understanding of the molecule's vibrational modes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent external fields, such as light. cecam.org This method is particularly useful for calculating electronic excitation energies and oscillator strengths, which are directly related to a molecule's UV-visible absorption spectrum. dergipark.org.trdnpgcollegemeerut.ac.in

For quinoline derivatives, TD-DFT calculations have been performed to analyze their electronic transitions. dergipark.org.tr For example, in a study of 2-chloro-7-methylquinoline-3-carbaldehyde, TD-DFT at the B3LYP/6-311++G(d,p) level was used to calculate the vertical electronic transition excitations from the ground state (S0) to several excited singlet states (S1-S6). dergipark.org.tr These calculations help in understanding the nature of electronic transitions, such as π → π* and n → π*, and can predict the absorption wavelengths, which can then be compared with experimental data. tandfonline.com

Basis Set Selection and Methodological Considerations

The choice of basis set is a critical aspect of quantum chemical calculations as it directly impacts the accuracy of the results. A basis set is a set of functions used to create the molecular orbitals. Larger basis sets with more functions provide more accurate results but at a higher computational cost.

For quinoline derivatives, a variety of basis sets have been employed. The Pople-style basis sets, such as 6-31G** and the more extensive 6-311++G(d,p), are commonly used. rsc.orgnih.govscispace.com The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and for calculating properties like electron affinity and non-linear optical properties. The selection of the basis set is often a compromise between desired accuracy and computational feasibility. For instance, the B3LYP/6-311++G(d,p) level of theory has been shown to provide reliable results for the optimized geometries and electronic properties of various quinoline derivatives. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For various quinoline derivatives, the HOMO-LUMO energy gap has been calculated using DFT methods. researchgate.netrsc.org For example, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, the HOMO-LUMO energy gaps were calculated to range from 2.783 eV to 3.995 eV. researchgate.netrsc.org This information helps in predicting the relative reactivity of different derivatives. The HOMO and LUMO energies are also used to calculate other important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 3 | - | - | 2.783 rsc.org |

| Derivative 9 | - | - | 3.995 rsc.org |

| 6-fluoro-4-hydroxy-2-methylquinoline | - | - | ~4.78 tandfonline.com |

| 2-chloro-7-methylquinoline-3-carbaldehyde (trans) | - | - | 3.75 dergipark.org.tr |

| 2-chloro-7-methylquinoline-3-carbaldehyde (cis) | - | - | 3.84 dergipark.org.tr |

Theoretical Vibrational and NMR Spectra Prediction and Comparison with Experimental DataDFT calculations are frequently employed to predict theoretical vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra.nih.govThese predicted spectra are then compared with experimental data to confirm the molecular structure and provide a detailed assignment of vibrational modes and chemical shifts.cnr.itnih.govWhile experimental NMR data for related structures exists, a full theoretical prediction and comparison for this compound is not documented in the searched literature.nih.gov

While the methodologies for these computational investigations are well-established and have been applied to numerous related quinoline compounds, a specific and thorough study focused solely on this compound appears to be a gap in the current scientific literature. The absence of such data prevents the creation of detailed data tables and in-depth findings as requested.

Reaction Mechanisms Involving 4 Amino 6 Methylquinoline and Its Precursors

Mechanistic Pathways of Quinoline (B57606) Ring Formation

The formation of the quinoline core of 4-amino-6-methylquinoline typically involves the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring, for which the starting material is often a substituted aniline (B41778). For this compound, the logical precursor that provides the benzene ring and the methyl group is p-toluidine (B81030) (4-methylaniline). Several classical named reactions can be employed for this transformation. researchgate.net

Key synthetic routes for the quinoline skeleton include:

The Skraup-Doebner-von Miller Reaction: This is a widely used method that involves the reaction of an aniline (in this case, p-toluidine) with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org These unsaturated compounds can be generated in situ, for example, from the dehydration of glycerol (B35011) to form acrolein in the classic Skraup synthesis. iipseries.orguop.edu.pk The reaction is catalyzed by strong acids and requires an oxidizing agent. uop.edu.pkchempedia.info

The Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions. iipseries.orgwikiwand.comwikipedia.org For the synthesis of this compound, this would involve reacting p-toluidine with a suitable β-diketone, followed by an acid-catalyzed cyclization. wikiwand.com

The Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an aldehyde or ketone. iipseries.org This pathway builds the pyridine ring from two different components.

While these methods form the 6-methylquinoline (B44275) core, the 4-amino group is often introduced in a separate step via nucleophilic aromatic substitution on a 4-chloro-6-methylquinoline (B97876) intermediate. nih.govnih.gov

The cyclization step is the key ring-forming event in quinoline synthesis. The mechanisms vary depending on the specific synthetic method employed.

Combes Synthesis Mechanism: The Combes reaction proceeds through a clear, stepwise mechanism: wikiwand.comwikipedia.orgyoutube.com

Enamine Formation: The reaction initiates with the condensation between the aniline (p-toluidine) and a β-diketone. This involves a nucleophilic attack of the amine on a carbonyl group, followed by dehydration to form a Schiff base, which then tautomerizes to a more stable enamine intermediate. iipseries.orgwikiwand.com

Cyclization (Annulation): The enamine is protonated by a strong acid catalyst (e.g., H₂SO₄). This activates the molecule for an intramolecular electrophilic aromatic substitution reaction, where the enamine's double bond attacks the electron-rich aromatic ring of the aniline derivative. This annulation is typically the rate-determining step. wikiwand.comresearchgate.net

Dehydration/Aromatization: The resulting cyclic intermediate undergoes a proton transfer and is then protonated on the hydroxyl group. A final dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic substituted quinoline ring. wikiwand.com

Skraup Synthesis Mechanism: The mechanism of the Skraup reaction is more complex and has been a subject of debate. wikipedia.orgchempedia.info A generally accepted pathway is as follows: iipseries.orguop.edu.pk

Michael Addition: The synthesis begins with the 1,4-conjugate addition of the aniline (p-toluidine) to an α,β-unsaturated carbonyl compound like acrolein. uop.edu.pk

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization via electrophilic attack on the aniline ring.

Dehydration: The cyclic alcohol intermediate is dehydrated to form a 1,2-dihydroquinoline (B8789712). uop.edu.pk

Oxidation: The 1,2-dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. uop.edu.pkresearchgate.net The oxidizing agent (e.g., nitrobenzene) is reduced in the process. uop.edu.pk

Schiff Bases and Enamines: In the Combes synthesis, the formation of a Schiff base and its tautomer, an enamine, is a crucial preliminary step before the key cyclization can occur. wikiwand.comwikipedia.org The enamine acts as the nucleophile in the ring-forming annulation step.

1,2-Dihydroquinolines: In the Skraup and Doebner-von Miller syntheses, 1,2-dihydroquinolines are the immediate precursors to the final aromatic product. uop.edu.pkresearchgate.net Their isolation has provided strong evidence for the proposed reaction pathways. researchgate.net They must be oxidized in the final step to yield the quinoline.

Fragmentation-Recombination Intermediates: Isotopic labeling studies on the Skraup-Doebner-von Miller reaction have suggested a more intricate mechanism involving fragmentation of the initial adduct. wikipedia.orgnih.gov In this proposed pathway, the initial Michael adduct fragments into an imine and a saturated ketone. nih.gov These fragments then recombine in a different manner before cyclizing, which accounts for the observed scrambling of isotopic labels. wikipedia.orgnih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

Once the this compound ring is formed, it can undergo further reactions. The existing amino and methyl groups strongly influence the regioselectivity of these substitutions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is a cornerstone for the synthesis of 4-aminoquinolines. nih.govnih.gov The most common strategy involves the reaction of a 4-chloroquinoline (B167314) with an amine. nih.gov In the context of this compound, this would proceed by first synthesizing 4-chloro-6-methylquinoline and then displacing the chloro group with an amino group (e.g., using ammonia (B1221849) or an ammonia equivalent). mdpi.com

The mechanism is a classic SNAr reaction:

Nucleophilic Attack: The nucleophile (e.g., NH₃) attacks the carbon atom at position 4, which is activated towards attack by the electron-withdrawing nitrogen atom in the quinoline ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Departure: The intermediate rearomatizes by expelling the chloride ion, which is a good leaving group, to yield the final this compound product. nih.gov

Direct nucleophilic substitution on this compound itself is less common, as the amino group is a very poor leaving group.

Electrophilic Aromatic Substitution: The quinoline ring system is generally less reactive towards electrophiles than benzene due to the deactivating effect of the heterocyclic nitrogen atom. uop.edu.pk However, the presence of the strongly activating amino group at C-4 and the weakly activating methyl group at C-6 dramatically alters this reactivity. Both are electron-donating groups that direct incoming electrophiles to the ortho and para positions. biosynce.com

The 4-amino group strongly activates the ring and directs electrophiles to positions 3 and 5.

The 6-methyl group activates the ring and directs electrophiles to positions 5 and 7.

The directing effects of both groups reinforce substitution at the C-5 position. The powerful activating nature of the amino group makes C-5 the overwhelmingly preferred site for electrophilic attack (e.g., nitration, halogenation, sulfonation). biosynce.combeilstein-journals.org

Influence of Substituents on Reaction Selectivity and Yield

Substituents on the aniline precursor and on the final quinoline product have a profound impact on reaction outcomes.

During quinoline ring formation, the electron-donating methyl group of the p-toluidine precursor activates the aromatic ring, facilitating the electrophilic cyclization step (annulation) and generally leading to good yields. researchgate.net In syntheses like the Combes reaction, the nature of the aniline substituent can also influence the regioselectivity of the initial condensation with an unsymmetrical β-diketone. wikiwand.com

In subsequent electrophilic substitution reactions on this compound, the substituents are paramount in controlling selectivity. The 4-amino group is a powerful activating group, significantly increasing the rate of reaction and ensuring high regioselectivity for the C-5 position. biosynce.com The 6-methyl group provides a smaller, supplementary activating effect. This strong directing influence minimizes the formation of other isomers, leading to higher yields of the desired 5-substituted product.

Table 1: Influence of Substituents on Reactions of this compound and its Precursors

| Reaction Type | Substituent(s) | Position(s) | Influence on Reactivity | Influence on Selectivity | Typical Yield |

|---|---|---|---|---|---|

| Quinoline Synthesis (e.g., Skraup, Combes) | -CH₃ (on p-toluidine precursor) | para (becomes C-6) | Activating; increases rate of electrophilic cyclization. researchgate.net | Directs cyclization to form the 6-methylquinoline isomer. | Moderate to Good |

| Electrophilic Substitution (e.g., Nitration) | -NH₂ and -CH₃ | C-4 and C-6 | Strongly activating; increases reaction rate significantly compared to unsubstituted quinoline. biosynce.com | High regioselectivity for the C-5 position due to combined directing effects. biosynce.combeilstein-journals.org | Good to Excellent |

| Nucleophilic Substitution (SNAr for synthesis) | -Cl (on 4-chloro-6-methylquinoline precursor) | C-4 | Activates C-4 for nucleophilic attack. | Ensures substitution occurs exclusively at C-4. nih.gov | Good to Excellent |

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating complex reaction mechanisms by tracing the path of specific atoms from reactants to products. beilstein-journals.orgsymeres.com Such studies have been pivotal in understanding the mechanism of quinoline synthesis.

A landmark study of the Doebner-von Miller reaction mechanism utilized ¹³C-labeled ketones in crossover experiments to distinguish between possible pathways. wikipedia.orgnih.gov The investigation reacted 4-isopropylaniline (B126951) with a mixture of normal and ¹³C-labeled pulegone (B1678340) (an α,β-unsaturated ketone). wikipedia.org

Hypothesis 1 (Direct Cyclization): If the initial Michael adduct cyclized directly, there would be no scrambling of the isotopic label. The label would appear in a specific, predictable position in the quinoline product.

Hypothesis 2 (Fragmentation-Recombination): If the initial adduct fragmented into smaller pieces (an imine and a ketone) which then recombined before cyclizing, the isotopic label would be "scrambled" or distributed between different possible positions in the final product. nih.gov

The experimental results showed a near-complete scrambling of the ¹³C label in the quinoline product. nih.gov This observation was inconsistent with a simple intramolecular cyclization and provided strong evidence for the more complex fragmentation-recombination mechanism, profoundly shaping the modern understanding of the Skraup-Doebner-von Miller synthesis. wikipedia.orgnih.gov Other studies using isotopic labeling have also been crucial in disproving alternative mechanistic proposals, such as those involving propargylamine (B41283) intermediates in certain modern quinoline syntheses. researchgate.net

Coordination Chemistry of 4 Amino 6 Methylquinoline As a Ligand

Design and Synthesis of 4-Amino-6-methylquinoline-based Ligands

The design of ligands based on the this compound framework is guided by fundamental principles of coordination chemistry, aiming to create molecules with specific metal-binding properties. The synthesis of these ligands typically follows established routes for quinoline (B57606) chemistry.

The primary design consideration for this compound as a ligand is its potential to act as a bidentate chelating agent. This capability stems from the presence of two nitrogen donor atoms: the quinoline ring nitrogen and the amino group nitrogen at the 4-position.

Denticity : this compound is classified as a bidentate ligand, meaning it can form two bonds to a central metal ion.

Chelating Ability : The arrangement of the two nitrogen atoms is crucial for its chelating ability. They are positioned to form a stable five-membered ring upon coordination with a metal ion. The formation of such chelate rings is entropically favored and results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. This phenomenon is known as the chelate effect. The stability of these five-membered rings is a common feature among polydentate ligands and is a driving force in the formation of these complexes.

The methyl group at the 6-position of the quinoline ring is generally considered to have a minimal steric effect on the coordination environment, allowing the ligand to adopt the necessary conformation for chelation. The electronic properties of the quinoline ring can be tuned by substituents, but the fundamental bidentate N,N-coordination mode remains the defining characteristic of this ligand class. In similar aminoquinoline systems, this bidentate binding fashion through both nitrogen positions is consistently observed.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition and structure.

Complexes of this compound with a range of divalent and trivalent transition metals can be synthesized through direct reaction. A general synthetic method involves dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the corresponding metal salt (e.g., chloride, acetate (B1210297), or nitrate) in the same solvent. The reaction mixture is often heated to facilitate the complexation. The resulting solid complexes can then be isolated by filtration, washed, and dried.

For instance, the synthesis of a Cu(II) complex would typically proceed by mixing an ethanolic solution of this compound with an ethanolic solution of copper(II) acetate in a 2:1 ligand-to-metal molar ratio. Similar procedures can be applied for the synthesis of complexes with other transition metals such as Co(II), Ni(II), and Zn(II).

The characterization of these complexes relies on several analytical methods:

Elemental Analysis : Confirms the stoichiometric ratio of metal to ligand in the complex.

Infrared (IR) Spectroscopy : Provides evidence of coordination. The coordination of the quinoline nitrogen is indicated by a shift in the C=N stretching vibration. The involvement of the amino group in chelation is confirmed by shifts in the N-H stretching and bending vibrations. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible Spectroscopy : The electronic spectra of the complexes, when compared to the free ligand, show shifts in the π-π* and n-π* transitions. More importantly, new bands in the visible region may appear, which are assigned to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands. These transitions are often indicative of the coordination geometry around the metal center.

Magnetic Susceptibility : Measurements of magnetic moments help to determine the electronic configuration and geometry of the complex, particularly for paramagnetic metal ions like Cu(II), Ni(II), and Co(II).

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| FTIR | Shift in ν(N-H) and ν(C=N) bands | Coordination of amino and quinoline nitrogen atoms to the metal center. |

| UV-Vis | Shift in intraligand bands and appearance of new bands | Confirmation of coordination and indication of d-d transitions or charge transfer bands. |

| ¹H NMR (for diamagnetic complexes) | Shift in proton signals, especially for N-H and aromatic protons | Change in the electronic environment upon coordination. |

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds formed with this compound is essential for understanding their properties. This involves determining the geometry around the central metal ion and identifying the intermolecular forces that stabilize the crystal structure.

The coordination geometry of the metal complexes is primarily determined by the coordination number of the central metal ion and the nature of the ligands. For this compound complexes, the geometry is often inferred from spectroscopic and magnetic data, and definitively determined by single-crystal X-ray diffraction when suitable crystals are obtained.

Based on studies of similar aminoquinoline ligands, the following geometries are commonly proposed:

Octahedral Geometry : For metal ions like Co(II), Ni(II), and Cu(II), which typically exhibit a coordination number of six, an octahedral geometry is common. This is often achieved with a 1:2 metal-to-ligand ratio, with the remaining two coordination sites occupied by solvent molecules (e.g., water) or counter-ions.

Tetrahedral Geometry : Metal ions with a d¹⁰ electronic configuration, such as Zn(II) and Cd(II), frequently form four-coordinate complexes with a tetrahedral geometry.

Square Planar Geometry : For Cu(II) (a d⁹ ion), a square planar or a distorted octahedral geometry is often observed due to the Jahn-Teller effect.

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | |

| Co(II) | 6 | Octahedral | |

| Ni(II) | 6 | Octahedral | |

| Zn(II) | 4 | Tetrahedral | |

| Cd(II) | 4 | Tetrahedral |

In the solid state, the crystal structures of this compound metal complexes are stabilized by various intermolecular interactions. These non-covalent forces play a crucial role in the packing of the molecules in the crystal lattice.

Hydrogen Bonding : This is a significant intermolecular interaction in these complexes. The N-H protons of the coordinated amino group are capable of acting as hydrogen bond donors. These can form hydrogen bonds with counter-ions (e.g., chloride, nitrate) or with solvent molecules that may be present in the crystal lattice. These interactions can link individual complex units into one-, two-, or three-dimensional supramolecular architectures.

The combination of coordination bonds and these weaker intermolecular interactions dictates the final solid-state structure and can influence the physical properties of the material. A comprehensive analysis of these interactions often requires detailed crystallographic studies.

Following a comprehensive search of publicly available scientific literature, detailed research findings and specific data regarding the electronic and spectroscopic properties of metal complexes formed with the ligand this compound could not be located.

Despite targeted searches for information on the coordination chemistry of this compound, no specific studies detailing the electronic or spectroscopic properties of its metal complexes were identified. Research is available for structurally related but distinct quinoline derivatives, such as 8-aminoquinoline (B160924) and various Schiff base ligands derived from quinoline precursors. However, the electronic properties of a metal complex are highly specific to the exact structure of the ligand involved. Substituents on the quinoline ring, like the amino and methyl groups in this compound, significantly influence the electron density and steric environment, which in turn dictates the spectroscopic signature of the resulting metal complexes. Therefore, data from related compounds cannot be used to accurately describe the properties of complexes formed with this compound.

Without access to experimental data from dedicated research on this specific compound, a scientifically accurate and detailed account of the electronic and spectroscopic properties of its metal complexes, including the requested data tables, cannot be provided at this time.

Applications in Advanced Materials Science

Integration of 4-Amino-6-methylquinoline into Polymeric Structures

The incorporation of this compound into polymer backbones can impart desirable characteristics to the resulting materials, such as enhanced stability and novel functionalities. The presence of the amino group provides a reactive site for polymerization reactions, allowing for its integration into various polymer architectures.

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. The reaction of an amino group with an aldehyde or ketone is a common method for forming imine linkages. This chemistry can be extended to create polyimines, where the imine functionality is a recurring part of the polymer chain.

While direct studies on the synthesis of imine polymers from this compound are not extensively detailed in the available literature, research on closely related isomers provides insight into the potential synthetic pathways. For instance, a series of imine polymers have been synthesized from 4-amino-2-methylquinoline through a chemical oxidative polycondensation reaction with various aldehydes, such as 4-hydroxy benzaldehyde, salicylaldehyde, and o-vanillin. researchgate.net This process typically involves reacting the aminoquinoline derivative with an aldehyde in an aqueous alkaline medium with an oxidant like NaOCl at elevated temperatures. researchgate.net The resulting polyimines exhibit interesting properties, including multicolor emission behavior when irradiated at different wavelengths, making them candidates for further investigation in materials science. researchgate.net

The general synthetic scheme for the formation of a polyimine from an aminoquinoline and a dialdehyde (B1249045) is as follows:

In this reaction, R₁ would represent the 6-methylquinoline (B44275) moiety, and R₂ would be the backbone of the aldehyde-containing monomer. The versatility of this reaction allows for the synthesis of a wide array of polymer structures by varying the aldehyde component.

Beyond polyimines, this compound can potentially be incorporated into other polymer composites. The amino group can be functionalized to introduce other polymerizable groups or can act as a curing agent for epoxy resins. The creation of polymer composites allows for the combination of the properties of the quinoline (B57606) derivative with those of a host polymer matrix, potentially leading to materials with enhanced thermal, mechanical, or photophysical characteristics.

The incorporation of aromatic and heterocyclic rings, such as the quinoline structure, into a polymer backbone is a well-established strategy for enhancing thermal stability. The rigid nature of these rings increases the energy required for bond rotation and thermal degradation. While specific data on the thermal stability of polymers containing this compound is scarce, studies on analogous structures can provide valuable insights. For example, imine polymers derived from 4-amino-2-methylquinoline have been reported to have initial degradation temperatures in the range of 140–203 °C. researchgate.net It is hypothesized that the inclusion of the 6-methylquinoline moiety would similarly contribute to the thermal robustness of a polymer.

The table below illustrates the initial degradation temperatures of imine polymers synthesized from 4-amino-2-methylquinoline and various aldehydes, which can serve as a reference for the potential thermal properties of polymers derived from this compound.

| Polymer System (from 4-amino-2-methylquinoline) | Initial Degradation Temperature (°C) |

| with 4-hydroxy benzaldehyde | 140-203 |

| with salicylaldehyde | 140-203 |

| with o-vanillin | 140-203 |

Data extrapolated from studies on a closely related isomer. researchgate.net

Optoelectronic Materials Development

Quinoline derivatives have garnered significant interest in the field of optoelectronics due to their inherent photophysical properties. Many quinoline-based compounds exhibit strong fluorescence and have good electron-transporting capabilities, making them suitable for a range of applications in light-emitting and light-harvesting devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic material. The emissive layer is a crucial component of an OLED, and materials that exhibit high fluorescence quantum yields are desirable. Quinoline derivatives are often investigated for their potential as emissive materials or as host materials in the emissive layer. researchgate.net While specific research on the direct application of this compound in OLEDs is not prominent, the general class of aminoquinolines is explored for the development of new fluorescent materials. The amino and methyl substituents on the quinoline ring can influence the electronic properties and, consequently, the emission color and efficiency of the material.

In the context of Organic Photovoltaic (OPV) cells, which convert light into electricity, organic materials are used as the active layer to absorb light and generate charge carriers. Quinoline-based compounds are considered for use in OPVs due to their good thermal and chemical stability, electron-transporting properties, and the ease with which their structure can be modified to tune their absorption spectra. researchgate.net The electron-withdrawing nature of the quinoline ring can be beneficial for electron transport in these devices. researchgate.net Although direct applications of this compound in OPVs are not well-documented, its structural features suggest it could be a building block for designing new donor or acceptor materials for organic solar cells.

The inherent fluorescence of the quinoline scaffold makes its derivatives excellent candidates for the development of fluorescent probes for the detection of various chemical species. The amino group in this compound can act as a recognition site or a point of attachment for other recognition moieties. Upon binding to a target analyte, the electronic structure of the quinoline derivative can be perturbed, leading to a change in its fluorescence properties, such as intensity or wavelength.

Quinoline-tagged fluorescent sensors have been developed for the detection of nitro-phenolic compounds and metal ions. rsc.org These sensors often operate based on mechanisms such as photo-induced electron transfer (PET), where the binding of an analyte modulates the fluorescence emission. The design of such probes often involves linking the quinoline fluorophore to a specific receptor for the target analyte. For example, quinoline chromophores have been connected to Lewis basic pyridyl groups to create sensors for metal ions like Zn²⁺. rsc.org The development of fluorescent probes from this compound would likely follow similar design principles, utilizing the amino group for derivatization to create selective and sensitive chemical sensors.

Semiconductor Applications and Device Fabrication

Hybrid Organic-Inorganic Semiconductor Films

Hybrid organic-inorganic semiconductor films are a class of materials that combine the desirable properties of both organic and inorganic components. Organic materials offer solution processability, flexibility, and tunable electronic properties, while inorganic semiconductors typically provide high charge carrier mobility and stability. The integration of molecules like 4-amino-methylquinoline derivatives into these hybrid systems is being investigated for the fabrication of novel electronic devices.

In a relevant study, a hybrid composite thin film was developed using 4-amino-2-methylquinoline and cadmium sulfide (B99878) (CdS), an inorganic semiconductor. This research demonstrated the potential of 4-amino-methylquinoline derivatives to form p-type semiconductor layers in conjunction with n-type inorganic materials. The fabrication process involved depositing a thin film of CdS onto a substrate, followed by the coating of a 4-amino-2-methylquinoline layer. This created a p-n heterojunction, a fundamental building block for many electronic devices.

The structural analysis of such composite films is crucial for understanding their performance. Techniques like X-ray diffraction (XRD) can be employed to determine the crystalline structure of the components. For instance, in the case of the 4-amino-2-methylquinoline/CdS composite, XRD analysis would confirm the crystal structure of the CdS layer and provide insights into the amorphous or crystalline nature of the organic layer.

The optical properties of these hybrid films are also of significant interest. UV-Vis spectroscopy is a common technique used to study the light absorption characteristics of the material. The analysis of the absorption spectrum can reveal the band gap of the semiconductor materials and indicate electronic transitions occurring within the molecules, such as π→π* and n→π* transitions, which are characteristic of organic compounds with conjugated systems and heteroatoms.

Characterization of Electrical Properties in Composites

The electrical characterization of composites incorporating 4-amino-methylquinoline derivatives is essential to evaluate their suitability for electronic applications. The primary goal is to understand the charge transport mechanisms and the performance of the material in a device configuration.

For a p-n heterojunction diode fabricated from a 4-amino-methylquinoline derivative and an inorganic semiconductor, the current-voltage (I-V) characteristics are a key performance metric. The I-V curve reveals the rectifying behavior of the diode, which is its ability to allow current to flow preferentially in one direction. Important parameters that can be extracted from the I-V curve include the rectification ratio and the ideality factor.

The rectification ratio, which is the ratio of the forward current to the reverse current at a specific voltage, indicates the efficiency of the diode in blocking current in the reverse bias direction. A higher rectification ratio is generally desirable. The ideality factor provides insight into the dominant charge carrier recombination mechanisms within the diode. An ideality factor close to 1 suggests that diffusion is the primary mechanism, while a value greater than 2 indicates that other mechanisms, such as tunneling or recombination in the space-charge region, are significant.

In the study of the 4-amino-2-methylquinoline/CdS heterojunction, the I-V measurements demonstrated the diode-like behavior of the composite film. The data from such an experiment can be tabulated to provide a clear overview of the device's electrical performance.

| Parameter | Value |

| Rectification Ratio | 2.91 x 10² |

| Ideality Factor | 1.93 |

Data based on a study of a 4-amino-2-methylquinoline/CdS composite film.

This data indicates a good rectifying behavior and suggests that the charge transport is influenced by a combination of diffusion and recombination processes. The successful fabrication and characterization of such a device highlight the potential of 4-amino-methylquinoline derivatives in the development of organic-inorganic hybrid semiconductor devices. Further research focusing specifically on this compound is anticipated to build upon these findings and explore its unique contributions to the field of advanced materials science.

Q & A

(Basic) What are the standard synthetic routes for 4-Amino-6-methylquinoline, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves multi-step reactions starting with halogenated or azido precursors. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form triazole-linked derivatives . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during cyclization improves regioselectivity.

- Catalyst selection : Cu(I) catalysts enhance reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates.

Yield improvements (up to 85%) are achieved via iterative recrystallization and column chromatography .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- NMR : H and C NMR identify substituent positions (e.g., amino groups at C4 and methyl at C6). Aromatic protons appear at δ 7.2–8.5 ppm, while NH signals are broad near δ 5.5 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 173.1 for CHN) .

- IR spectroscopy : Stretching frequencies for NH (3350–3450 cm) and C=N (1620 cm) validate functional groups .

(Advanced) How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Answer:

Discrepancies in X-ray diffraction data (e.g., bond length anomalies or thermal parameters) are addressed by:

- SHELX refinement : Iterative cycles in SHELXL adjust occupancy and displacement parameters, prioritizing R-factor convergence (<5%) .

- Cross-validation : Compare with spectroscopic data (e.g., NMR) to confirm substituent positions.

- Twinned data handling : Use SHELXD for phase correction in cases of pseudo-merohedral twinning .

(Advanced) What strategies are employed to design multi-step syntheses of this compound derivatives with targeted bioactivities?

Answer:

Rational design involves:

Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF) at C6 to enhance metabolic stability .

Functionalization : Attach triazole or amide moieties via CuAAC or peptide coupling to modulate solubility and binding affinity .

Biological evaluation : Screen derivatives against Mycobacterium tuberculosis (MIC ≤ 1.25 µg/mL) to prioritize leads .

(Basic) What are the common biological activity profiles of this compound, and how are these assessed in vitro?

Answer:

Primary activities include:

- Antimicrobial : Tested via broth microdilution (MIC values against S. aureus: 2–8 µg/mL) .

- Anticancer : MTT assays on HeLa cells (IC ~10 µM) .

- Antimalarial : Plasmodium falciparum inhibition assays (IC < 1 µM) .

Controls include chloroquine for antimalarial validation .

(Advanced) How should researchers approach the analysis of conflicting biological activity data in different assay systems for this compound derivatives?

Answer:

Address discrepancies by:

- Assay standardization : Normalize data to cell viability (MTT) and pathogen load (CFU counts) .

- Dose-response curves : Compare EC values across systems to identify off-target effects.

- Meta-analysis : Use PubChem BioAssay data (AID 743255) to contextualize results .

(Basic) What are the key considerations in selecting purification methods for this compound during synthesis?

Answer:

- Solubility : Use ethanol/water mixtures for recrystallization of polar derivatives .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related analogs .

- Purity validation : HPLC-MS with >95% purity threshold .

(Advanced) What computational methods complement experimental approaches in predicting the reactivity and stability of this compound derivatives?

Answer:

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic substitution sites .

- Molecular docking : AutoDock Vina screens binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

- ADMET prediction : SwissADME estimates bioavailability and CYP450 interactions .

(Basic) How does the substitution pattern on the quinoline ring influence the physicochemical properties of this compound?

Answer:

- Electron-donating groups (e.g., -OCH at C6): Increase solubility (logP reduction by 0.5 units) .

- Halogens (e.g., -Cl at C8): Enhance lipophilicity (logP +1.2) and plasma protein binding .

- Amino groups : Facilitate hydrogen bonding, improving crystallinity .

(Advanced) What methodologies are recommended for investigating the structure-activity relationships (SAR) of this compound analogs in drug discovery?

Answer:

- Analog libraries : Synthesize derivatives with systematic substitutions (e.g., C2 methyl, C6 trifluoromethoxy) .

- 3D-QSAR : CoMFA models correlate steric/electrostatic fields with IC values .

- Pharmacophore mapping : Identify critical features (e.g., planar quinoline ring, H-bond donors) using Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。